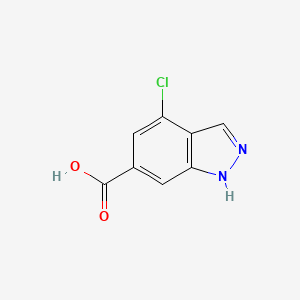

4-chloro-1H-indazole-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-chloro-1H-indazole-6-carboxylic acid” is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 . The IUPAC name for this compound is 4-chloro-1H-indazole-6-carboxylic acid . The compound is stored in a dry environment at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of indazoles, including “4-chloro-1H-indazole-6-carboxylic acid”, can involve various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The InChI code for “4-chloro-1H-indazole-6-carboxylic acid” is 1S/C8H5ClN2O2/c9-6-1-4 (8 (12)13)2-7-5 (6)3-10-11-7/h1-3H, (H,10,11) (H,12,13) . This code provides a specific string of characters that represent the molecular structure of the compound.

Physical And Chemical Properties Analysis

“4-chloro-1H-indazole-6-carboxylic acid” is a solid compound . The compound is stored in a sealed, dry environment at a temperature between 2-8°C .

科学的研究の応用

Here is a comprehensive analysis of the scientific research applications of 4-chloro-1H-indazole-6-carboxylic acid, focusing on unique applications:

Synthesis of α7 Nicotinic Acetylcholine Receptor Agonists

This compound is used as a reagent to synthesize azabicyclic aryl amides, which act as α7 nicotinic acetylcholine receptor agonists. These agonists are potential treatments for cognitive deficits in disorders like schizophrenia and Alzheimer’s disease .

Kinase Inhibitors for Cancer Treatment

The indazole core structure, including derivatives of 4-chloro-1H-indazole-6-carboxylic acid, has been utilized in the development of TTK kinase inhibitors. These inhibitors are being explored as novel targets for cancer therapy .

COX-2 Inhibitors for Osteoarthritis

Derivatives of indazole have been investigated for their effects on the production of catabolic or anti-inflammatory mediators in osteoarthritis cartilage, acting as COX-2 inhibitors .

PI3Kδ Inhibitors for Respiratory Diseases

Recent advances include the synthesis of 4,6-disubstituted-1H-indazole derivatives as selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. These are being developed for the treatment of respiratory diseases .

Anticancer Activity

A novel series of indazole derivatives have been synthesized and evaluated for their ability to inhibit the viability of various human cancer cell lines, indicating potential applications in cancer treatment .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

特性

IUPAC Name |

4-chloro-1H-indazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAGEYGRTLYTPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646394 |

Source

|

| Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1H-indazole-6-carboxylic acid | |

CAS RN |

885523-25-1 |

Source

|

| Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。